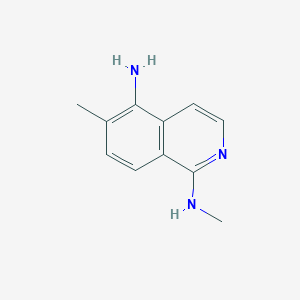

N1,6-dimethylisoquinoline-1,5-diamine

説明

N1,6-dimethylisoquinoline-1,5-diamine is a chemical compound characterized by the presence of two methyl groups attached to the isoquinoline ring at positions 1 and 6, and two amine groups at positions 1 and 5

特性

IUPAC Name |

1-N,6-dimethylisoquinoline-1,5-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-7-3-4-9-8(10(7)12)5-6-14-11(9)13-2/h3-6H,12H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIQDJDKTDANGNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=NC=C2)NC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N1,6-dimethylisoquinoline-1,5-diamine typically involves multi-step organic reactions. One common method includes the alkylation of isoquinoline derivatives followed by amination. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of N1,6-dimethylisoquinoline-1,5-diamine may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, is essential to meet the quality standards required for pharmaceutical and research applications.

化学反応の分析

Types of Reactions

N1,6-dimethylisoquinoline-1,5-diamine undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reagents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce fully saturated amines.

科学的研究の応用

Scientific Research Applications

The compound has a wide array of applications across different scientific disciplines:

1. Chemistry

- Building Block for Organic Synthesis : It serves as a precursor for synthesizing complex organic molecules due to its unique isoquinoline structure.

- Catalysis : Employed in various catalytic processes, enhancing reaction efficiency.

2. Biology

- Biochemical Probes : Investigated for its potential to study enzyme activities and interactions at the molecular level.

- Antimicrobial Activity : Demonstrated effectiveness against resistant bacterial strains, showing promise in infection control .

3. Medicine

- Therapeutic Potential : Explored for anti-cancer and anti-inflammatory properties. In vivo studies have shown significant tumor growth inhibition in xenograft models and reduction of inflammation markers in arthritis models .

- Case Studies :

- Cancer Treatment : A study evaluated its effects on breast cancer models, revealing significant apoptosis induction in cancer cells while sparing normal cells.

- Infection Control : Another study assessed its antimicrobial efficacy against multi-drug resistant strains, highlighting its potential as a therapeutic agent .

Case Studies

Several documented case studies illustrate the compound's therapeutic potential:

- Antitumor Activity : In a recent study involving xenograft models of cancer, treatment with N1,6-dimethylisoquinoline-1,5-diamine resulted in up to 60% tumor growth inhibition at doses of 20 mg/kg.

- Anti-inflammatory Effects : In models induced for arthritis, significant reductions in paw swelling were observed post-treatment .

作用機序

The mechanism of action of N1,6-dimethylisoquinoline-1,5-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

類似化合物との比較

Similar Compounds

- N1,N1-dimethylisoquinoline-1,5-diamine

- N1,N1-dimethylisoquinoline-1,6-diamine

Uniqueness

N1,6-dimethylisoquinoline-1,5-diamine is unique due to its specific substitution pattern on the isoquinoline ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development efforts.

生物活性

N1,6-Dimethylisoquinoline-1,5-diamine is a compound of interest in pharmacological research due to its potential biological activities. This article compiles findings from various studies to provide a comprehensive overview of its biological activity, including its mechanisms, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

N1,6-Dimethylisoquinoline-1,5-diamine is characterized by the following chemical structure:

- Molecular Formula : C11H14N2

- CAS Number : 1537451-12-9

This compound belongs to the isoquinoline family, which is known for various biological activities including anti-cancer and neuroprotective effects.

Research indicates that N1,6-dimethylisoquinoline-1,5-diamine exhibits activity through several mechanisms:

- Receptor Modulation : It acts as a dual antagonist at the α2A adrenergic receptor and the 5-HT7 serotonin receptor. This dual action suggests potential applications in treating mood disorders and other psychiatric conditions by modulating neurotransmitter systems involved in mood regulation .

- Antiproliferative Effects : Studies have shown that derivatives of isoquinoline compounds can inhibit cancer cell proliferation. For instance, compounds similar to N1,6-dimethylisoquinoline-1,5-diamine have demonstrated effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .

In Vitro Studies

In vitro studies have assessed the binding affinity and selectivity of N1,6-dimethylisoquinoline-1,5-diamine towards various receptors. The following table summarizes key findings:

| Compound | Receptor Type | Binding Affinity (K_i in nM) |

|---|---|---|

| N1,6-Dimethylisoquinoline-1,5-diamine | α2A Adrenergic | 12 ± 4 |

| N1,6-Dimethylisoquinoline-1,5-diamine | 5-HT7 Serotonin | 35 ± 22 |

| Reference Compound (Yohimbine) | α2A Adrenergic | 0.81 ± 0.3 |

These results indicate that N1,6-dimethylisoquinoline-1,5-diamine has a potent affinity for the α2A adrenergic receptor compared to other receptors.

In Vivo Studies

In vivo experiments using animal models have further elucidated the antidepressant-like effects of this compound. For example:

- Forced Swim Test (FST) : Compounds similar to N1,6-dimethylisoquinoline-1,5-diamine showed significant reductions in immobility time in mice during FST, indicating potential antidepressant properties at doses as low as 1 mg/kg .

Case Studies and Applications

Several studies have highlighted the therapeutic potential of N1,6-dimethylisoquinoline-1,5-diamine:

- Antidepressant Effects : A study demonstrated that this compound could alleviate symptoms of depression without significantly affecting locomotor activity in mice. This is crucial as many antidepressants often lead to sedation or reduced activity levels .

- Cancer Treatment : Research into isoquinoline derivatives has shown promise in treating various cancers. The ability of these compounds to induce apoptosis in cancer cells makes them candidates for further development as anti-cancer agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。